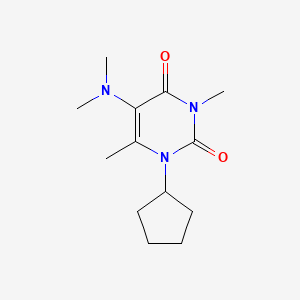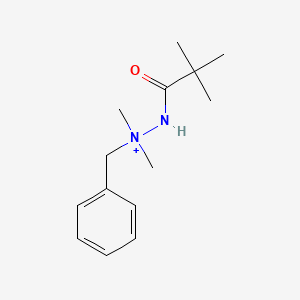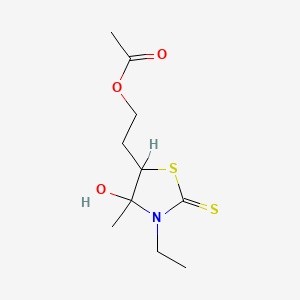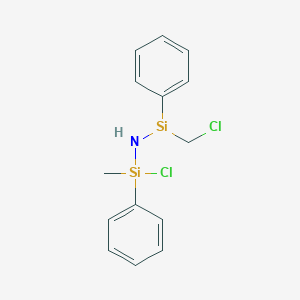
Uracil, 1-cyclopentyl-3,6-dimethyl-5-dimethylamino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil, 1-cyclopentyl-3,6-dimethyl-5-dimethylamino- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclopentyl group at position 1, dimethyl groups at positions 3 and 6, and a dimethylamino group at position 5. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For 1-cyclopentyl-3,6-dimethyl-5-dimethylamino-uracil, the synthetic route may involve:
Alkylation: Introduction of the cyclopentyl group at position 1 through alkylation reactions.
Methylation: Addition of methyl groups at positions 3 and 6 using methylating agents.
Amination: Introduction of the dimethylamino group at position 5 through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Chemistry: Use of continuous reactors to streamline the synthesis and improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can target the carbonyl groups in the uracil ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the uracil ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can lead to the formation of N-oxides, while reduction of the carbonyl groups can yield dihydro derivatives.
科学研究应用
Uracil, 1-cyclopentyl-3,6-dimethyl-5-dimethylamino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and nucleic acids. The presence of the dimethylamino group can enhance its binding affinity to certain proteins, while the cyclopentyl group can influence its overall stability and solubility. These interactions can modulate biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,3-Dimethyluracil: Lacks the cyclopentyl and dimethylamino groups, making it less hydrophobic and less reactive.
5-Fluorouracil: Contains a fluorine atom at position 5, widely used as an anticancer drug.
6-Aminouracil: Contains an amino group at position 6, used in various biochemical studies.
Uniqueness
The unique combination of the cyclopentyl, dimethyl, and dimethylamino groups in 1-cyclopentyl-3,6-dimethyl-5-dimethylamino-uracil imparts distinct chemical and biological properties. These modifications can enhance its stability, solubility, and binding affinity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
32150-44-0 |
|---|---|
分子式 |
C13H21N3O2 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
1-cyclopentyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H21N3O2/c1-9-11(14(2)3)12(17)15(4)13(18)16(9)10-7-5-6-8-10/h10H,5-8H2,1-4H3 |
InChI 键 |
ADLZRPUDXVXGRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)N1C2CCCC2)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)

![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)


![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)


